molecular formula C11H9NO3 B12309230 2-Methyl-3-(prop-2-ynoylamino)benzoic acid

2-Methyl-3-(prop-2-ynoylamino)benzoic acid

Cat. No.: B12309230
M. Wt: 203.19 g/mol
InChI Key: GDSDMGQBWTWVAI-UHFFFAOYSA-N
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Description

2-Methyl-3-(prop-2-ynoylamino)benzoic acid is an organic compound with a molecular formula of C11H9NO3 This compound is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methyl group and a prop-2-ynoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Acylation: The amino group is acylated with prop-2-ynoic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(prop-2-ynoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-(prop-2-ynoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the prop-2-ynoylamino group, making it less reactive in certain chemical reactions.

    3-(Prop-2-ynoylamino)benzoic acid: Lacks the 2-methyl group, which affects its chemical properties and reactivity.

Uniqueness

2-Methyl-3-(prop-2-ynoylamino)benzoic acid is unique due to the presence of both the 2-methyl and prop-2-ynoylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methyl-3-(prop-2-ynoylamino)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

GDSDMGQBWTWVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C#C)C(=O)O

Origin of Product

United States

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